molecular formula C15H10Br2Cl2N2O3 B15081225 N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No.: B15081225
M. Wt: 497.0 g/mol
InChI Key: DRCPMABIEWCKKI-CGOBSMCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, chlorine, and hydroxyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves the condensation of 2,4-dibromo-5-hydroxybenzaldehyde with 2-(2,4-dichlorophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and potential biological activities. The combination of these halogens with the hydroxyl group and hydrazide moiety makes this compound particularly interesting for various applications .

Properties

Molecular Formula

C15H10Br2Cl2N2O3

Molecular Weight

497.0 g/mol

IUPAC Name

N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C15H10Br2Cl2N2O3/c16-10-5-11(17)13(22)3-8(10)6-20-21-15(23)7-24-14-2-1-9(18)4-12(14)19/h1-6,22H,7H2,(H,21,23)/b20-6+

InChI Key

DRCPMABIEWCKKI-CGOBSMCZSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N/N=C/C2=CC(=C(C=C2Br)Br)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN=CC2=CC(=C(C=C2Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.